
Pyridine, 5-bromo-2-methoxy-, 1-oxide
Vue d'ensemble
Description
“Pyridine, 5-bromo-2-methoxy-, 1-oxide” is a chemical compound with the empirical formula C6H6BrNO . It is a halogenated heterocycle and has a molecular weight of 188.02 . This compound is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOc1ccc(Br)cn1 . The InChI key for this compound is XADICJHFELMBGX-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
“this compound” has a refractive index of 1.555 (lit.) and a boiling point of 80 °C/12 mmHg (lit.) . It has a density of 1.453 g/mL at 25 °C (lit.) . The compound is 95% pure .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
"Pyridine, 5-bromo-2-methoxy-, 1-oxide" and its derivatives are utilized in organic synthesis, particularly in the development of chiral organocatalysts for asymmetric allylation of aldehydes. Malkov et al. (2003) synthesized new chiral pyridine-type N-oxides, with the methoxy derivative exhibiting the highest enantioselectivity as a catalyst in the title reaction, producing significant enantioselective yields (Malkov, Bell, Vassieu, Bugatti, & Kočovský, 2003). Additionally, Martins (2002) reported the regiospecific allylic mono- and dibromination of related compounds, showcasing their utility in heterocyclic synthesis (Martins, 2002).
Material Science
In the field of material science, Jahan, Bao, and Loh (2012) demonstrated the use of pyridine-functionalized graphene as a building block in the assembly of metal-organic frameworks (MOFs) with enhanced catalytic activity for oxygen reduction reactions (ORR). The incorporation of pyridine-functionalized graphene into iron-porphyrin frameworks increases porosity and enhances electrochemical charge transfer rates (Jahan, Bao, & Loh, 2012).
Safety and Hazards
“Pyridine, 5-bromo-2-methoxy-, 1-oxide” is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Mécanisme D'action
Target of Action
5-Bromo-2-methoxy-pyridin-N-oxide, also known as Pyridine, 5-bromo-2-methoxy-, 1-oxide or 5-Bromo-2-methoxypyridine 1-oxide, is a chemical compound used in various research and development applications . .
Biochemical Pathways
It’s used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . .
Propriétés
IUPAC Name |
5-bromo-2-methoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6-3-2-5(7)4-8(6)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWQUWZZEYRLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[N+](C=C(C=C1)Br)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


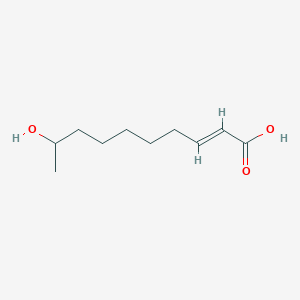
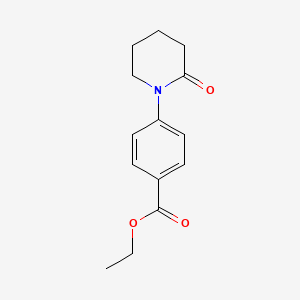

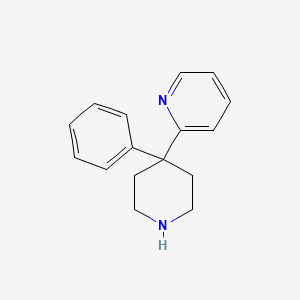
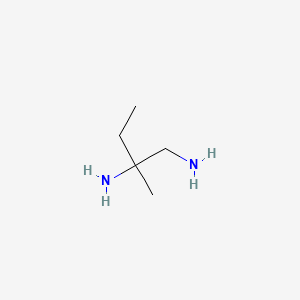
![6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B3267236.png)
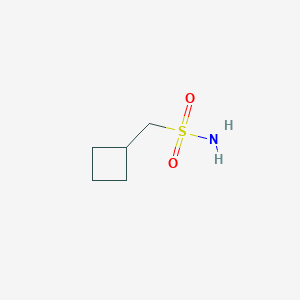
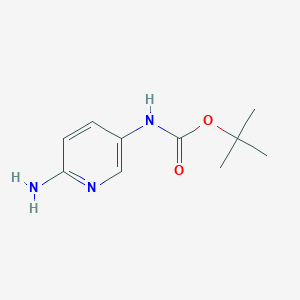

![N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B3267253.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3267262.png)

![2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B3267280.png)
![7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3267289.png)
